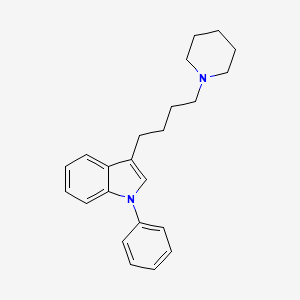
Indole, 1-phenyl-3-(4-piperidinobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole, 1-phenyl-3-(4-piperidinobutyl)- is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Indole, 1-phenyl-3-(4-piperidinobutyl)- can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the C3 position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: Indole derivatives are known to participate in cycloaddition reactions, leading to the formation of diverse heterocyclic frameworks.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while cycloaddition reactions can produce complex polycyclic structures .
科学的研究の応用
Indole, 1-phenyl-3-(4-piperidinobutyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: Indole derivatives are investigated for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound finds applications in the development of dyes, agrochemicals, and materials science.
作用機序
The mechanism of action of Indole, 1-phenyl-3-(4-piperidinobutyl)- involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. Additionally, the compound’s structural features allow it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
類似化合物との比較
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness: Indole, 1-phenyl-3-(4-piperidinobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and piperidinobutyl groups enhances its lipophilicity and receptor binding affinity, making it a valuable compound for medicinal chemistry research .
特性
CAS番号 |
102886-40-8 |
|---|---|
分子式 |
C23H28N2 |
分子量 |
332.5 g/mol |
IUPAC名 |
1-phenyl-3-(4-piperidin-1-ylbutyl)indole |
InChI |
InChI=1S/C23H28N2/c1-3-12-21(13-4-1)25-19-20(22-14-5-6-15-23(22)25)11-7-10-18-24-16-8-2-9-17-24/h1,3-6,12-15,19H,2,7-11,16-18H2 |
InChIキー |
APUDYJCRZQKKQY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCCC2=CN(C3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


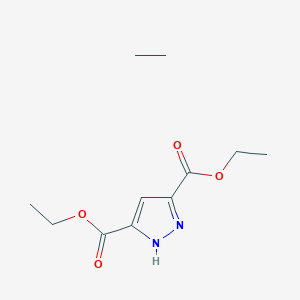
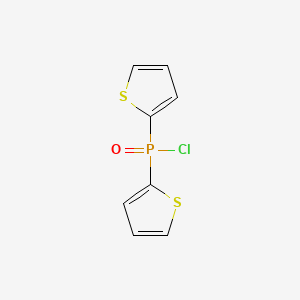
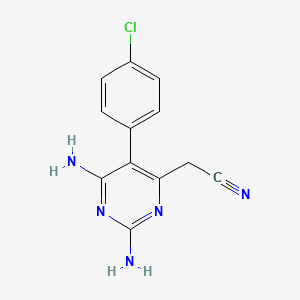
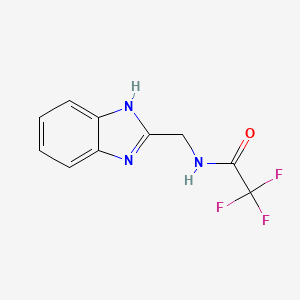

![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
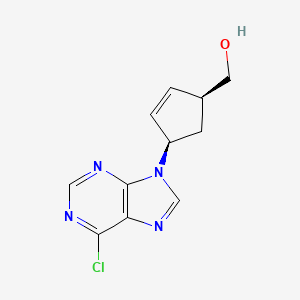
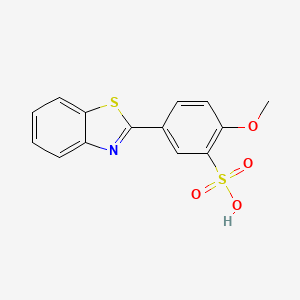

![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)

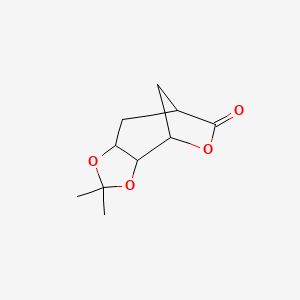
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

